molecular formula C9H13NO2 B3049668 (1S,2R)-Metaraminol CAS No. 21480-44-4

(1S,2R)-Metaraminol

Cat. No.: B3049668
CAS No.: 21480-44-4
M. Wt: 167.20 g/mol
InChI Key: WXFIGDLSSYIKKV-IMTBSYHQSA-N
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Description

Historical Perspectives on Sympathomimetic Activity and Research Transition

Historically, 3-(2-Amino-1-hydroxypropyl)phenol, widely known as metaraminol (B1676334), was investigated and utilized for its sympathomimetic properties. smolecule.com It primarily functions as an agonist for alpha-1 adrenergic receptors, which leads to the constriction of blood vessels, a process known as vasoconstriction. smolecule.com This action made it a useful agent for treating hypotension (low blood pressure). smolecule.com

The study of sympathomimetic amines has a rich history, with early research focusing on understanding the relationship between chemical structure and biological activity. wikipedia.org Scientists like Dale and Barger in 1910 conducted comprehensive studies on adrenaline-like compounds, noting that some compounds mimicked the effects of sympathetic nerve impulses more closely than others. wikipedia.org This line of inquiry was fundamental to the development of more specific adrenergic agents. The research on metaraminol was part of this broader effort to identify and characterize compounds that could modulate the sympathetic nervous system for therapeutic benefit. smolecule.com

However, the clinical application of 3-(2-Amino-1-hydroxypropyl)phenol has significantly declined over time. smolecule.com This transition is largely due to the development of alternative medications that offer improved side-effect profiles and greater receptor selectivity. smolecule.com While its direct use in medicine has waned, the compound remains a valuable tool in research settings for studying adrenergic receptor interactions. smolecule.com

Contemporary Significance in Chemical Biology and Drug Discovery Research

In the modern research landscape, 3-(2-Amino-1-hydroxypropyl)phenol has found renewed significance beyond its historical use as a vasoconstrictor. Its unique structure serves as a scaffold or starting material in the field of drug discovery and development. smolecule.com

Current research explorations include:

Neurodegenerative Diseases: Scientists are designing and synthesizing novel derivatives of metaraminol as potential therapeutic agents for conditions like Alzheimer's and Parkinson's disease. smolecule.com

Radiopharmaceutical Development: The compound has been investigated for its potential in creating radiolabeled molecules for diagnostic imaging techniques, such as positron emission tomography (PET). smolecule.com For instance, research has been conducted on the synthesis of ¹¹C-labeled metaraminol for the in vivo imaging of beta-adrenergic receptors in the human brain. smolecule.com

These applications highlight a shift from its systemic sympathomimetic effects to a more nuanced use as a molecular probe and a building block for targeted therapies.

Stereochemical Considerations and Enantiomeric Forms in Research

The biological activity of many sympathomimetic amines is highly dependent on their three-dimensional structure, a concept known as stereochemistry. For a compound to exhibit maximum sympathomimetic activity, specific structural features are often required. A critical feature for many adrenergic agonists is the presence of a hydroxyl group at the beta-position of the side chain in a specific (R)-configuration. wikipedia.org The arrangement of substituents on the amine group also plays a role; bulky substituents tend to confer greater activity at beta-adrenergic receptors, while less bulky groups favor alpha-adrenergic receptors. wikipedia.org

In the case of 3-(2-Amino-1-hydroxypropyl)phenol, the molecule has two chiral centers, meaning it can exist in different stereoisomeric forms (enantiomers and diastereomers). These different forms can have distinct pharmacological properties. Research and pharmaceutical preparations often utilize a specific stereoisomer to ensure the desired therapeutic effect and minimize off-target actions. For example, Metaraminol Bitartrate (B1229483) is a known vasopressor, and its related compound, the (3-[(1S,2R)-2-Amino-1-hydroxypropyl]phenol D-tartrate) enantiomer, is also studied. chemicalbook.com This underscores the importance of stereochemical purity in both research and potential therapeutic applications of this compound and its derivatives.

Table of Compound Properties

Property Value Source
Common Name Metaraminol smolecule.com
Molecular Formula C₉H₁₃NO₂ smolecule.com
Molecular Weight 167.21 g/mol smolecule.com

| Primary Mechanism | Alpha-1 Adrenergic Receptor Agonist | smolecule.com |

Properties

CAS No.

21480-44-4

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-[(1S,2S)-2-amino-1-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1

InChI Key

WXFIGDLSSYIKKV-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)O)O)N

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2 Amino 1 Hydroxypropyl Phenol

Conventional Organic Synthesis Routes

Traditional organic synthesis provides several pathways to produce 3-(2-Amino-1-hydroxypropyl)phenol, primarily involving reduction-based approaches, alkylation of phenolic precursors, and direct amination strategies.

Reduction-Based Approaches (e.g., Nitrile Reduction)

Reduction-based methods are a cornerstone in the synthesis of amino alcohols. While specific examples detailing the nitrile reduction to form 3-(2-Amino-1-hydroxypropyl)phenol are not extensively documented in the provided results, the general principle involves the reduction of a cyanohydrin or a related nitrile intermediate. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The starting material would be a derivative of 3-hydroxyphenylacetonitrile, which would first be converted to an α-aminonitrile, followed by reduction of the nitrile group to an amine.

Alkylation Reactions of Phenolic Precursors

Alkylation of phenolic precursors is another viable synthetic route. This method generally involves the protection of the phenolic hydroxyl group, followed by an alkylation reaction to introduce the aminopropyl side chain, and subsequent deprotection. A common strategy involves the O-alkylation of a protected 3-hydroxyphenol derivative. For instance, a protected 3-aminophenol (B1664112) could be reacted with a suitable three-carbon electrophile. The use of protecting groups is often necessary to prevent undesired side reactions, such as N-alkylation. Another approach could involve the reaction of resorcinol (B1680541) with a primary amine to form a 3-(N-monosubstituted amino)phenol, followed by alkylation.

A key challenge in these reactions is achieving regioselectivity, ensuring the alkylation occurs at the desired position on the aromatic ring or the phenolic oxygen. The choice of solvent and base can significantly influence the outcome of the reaction. For example, using a hydrocarbon solvent might be necessary if the reaction system has high viscosity.

Table 1: Examples of Alkylation Reactions of Phenolic Precursors

PrecursorAlkylating AgentCatalyst/ConditionsProductReference
Protected 3-aminophenolThree-carbon electrophileBaseProtected 3-(2-Amino-1-hydroxypropyl)phenol
ResorcinolPrimary amine, then alkyl halidePhosphorous acid or ester3-(N,N-disubstituted amino)phenol

Direct Amination Strategies

Direct amination strategies offer a more atom-economical approach to synthesizing aminophenols. These methods aim to introduce the amino group directly onto the phenolic backbone. One such method involves the hydrative amination of activated alkynes under mild conditions, using sulfinamides as the nitrogen source. While not specific to 3-(2-Amino-1-hydroxypropyl)phenol, this methodology could potentially be adapted. Another approach is the dehydrogenation of 3-amino-2-cyclohexene-1-one in the presence of a palladium catalyst and a base to produce 3-aminophenol, which could then be further functionalized. The mechanism of some amination reactions involves the formation of an imine intermediate, followed by the addition of the phenol (B47542).

Advanced Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules like 3-(2-Amino-1-hydroxypropyl)phenol, offering high stereoselectivity and milder reaction conditions compared to conventional methods.

Transaminase-Catalyzed Stereoselective Production

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. This enzymatic reaction is highly stereoselective, making it ideal for producing enantiomerically pure amino alcohols.

In the synthesis of 3-(2-Amino-1-hydroxypropyl)phenol, a transaminase can be used to convert a precursor ketone, 1-hydroxy-1-(3-hydroxyphenyl)propan-2-one, into the desired product. For example, a transaminase from Bacillus megaterium (BmTA) has been shown to catalyze this reaction. The process can be carried out using either the free enzyme or an immobilized form, with the immobilized enzyme often showing improved stability and reusability. The reaction typically uses an amino donor like isopropylamine (B41738) and the cofactor PLP.

Engineered transaminases have also been developed with improved properties for specific substrates. These engineered enzymes can exhibit higher activity and enantioselectivity for the conversion of substrates like 3'-hydroxyacetophenone (B363920) to (S)-3-(1-aminoethyl)-phenol, a related compound.

Table 2: Transaminase-Catalyzed Synthesis of 3-(2-Amino-1-hydroxypropyl)phenol and Related Compounds

EnzymeSubstrateAmino DonorProductKey FindingsReference
Transaminase (CV2025)α-hydroxy ketone intermediateIsopropylamine3-((1R,2S)-2-amino-1-hydroxypropyl)phenolPart of a chemo-enzymatic cascade.
Transaminase from Bacillus megaterium (BmTA)1-hydroxy-1-(3-hydroxyphenyl)propan-2-oneNot specified(1S,2S)‐3‐(2‐amino‐1‐hydroxypropyl)phenolImmobilized enzyme showed good reusability.
Engineered transaminase3-hydroxyacetophenoneNot specified(S)-3-(l -aminoethyl)-phenolEngineered polypeptide with improved properties.
ω-transaminase from Vibrio fluvialis JS172-oxobutyric acidBenzylamineL-2-Aminobutyric acidOvercame product inhibition using a biphasic system.

Enzymatic Cascade Reactions for 3-(2-Amino-1-hydroxypropyl)phenol Production

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and waste reduction. These cascades can combine different types of enzymes to achieve complex transformations.

A chemo-enzymatic cascade has been developed for the synthesis of 3-((1R,2S)-2-amino-1-hydroxypropyl)phenol. This process involves a highly regioselective hydration of a propargyl ester or amide to a ketone intermediate, catalyzed by a gold(I) complex. This is followed by an asymmetric biotransamination of the ketone using a transaminase to yield the final product.

Another example of a multi-enzyme cascade involves the use of three different enzymes to produce diastereomerically pure γ-oxyfunctionalized α-amino acids from racemic N-acetylamino acids. While not directly producing 3-(2-Amino-1-hydroxypropyl)phenol, this demonstrates the potential of combining different biocatalysts to achieve high stereoselectivity. The development of

Optimization of Amine Donors and Co-Substrates in Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines like 3-(2-Amino-1-hydroxypropyl)phenol, offering high stereoselectivity under mild reaction conditions. nih.gov The efficiency of biocatalytic processes, particularly those employing transaminases, is highly dependent on the choice of amine donors and co-substrates.

The optimization of co-substrates is equally important. In redox biocatalysis, which is increasingly used for chiral amine synthesis, the regeneration of redox cofactors is a key consideration. nih.gov Advances in cofactor process technology have made oxidoreductase enzymes, such as amine dehydrogenases and imine reductases, more viable for industrial-scale production of amines. nih.gov The judicious selection of co-substrates and the engineering of enzymes for efficient cofactor utilization are central to maximizing the productivity of these biocatalytic systems.

Table 1: Key Considerations in Amine Donor and Co-Substrate Optimization

FactorDescriptionReference
Amine Donor Selection Influences reaction equilibrium and can be coupled with product removal strategies. researchgate.net
Cofactor Regeneration Crucial for the economic viability of redox biocatalysis using oxidoreductases. nih.gov
Enzyme Compatibility The chosen amine donor and co-substrate must be compatible with the specific enzyme used (e.g., transaminase, amine dehydrogenase). nih.gov

Strategies for Biocatalyst Immobilization and Reusability in 3-(2-Amino-1-hydroxypropyl)phenol Synthesis

The practical application of biocatalysts in the synthesis of 3-(2-Amino-1-hydroxypropyl)phenol is greatly enhanced by immobilization techniques, which facilitate catalyst recovery and reuse, thereby improving process economics.

Various strategies have been developed for enzyme immobilization. One approach involves the use of binary tags, such as a combination of an elastin-like polypeptide (ELP) and a His-tag, fused to the enzyme. nih.gov This method allows for rapid purification and subsequent immobilization. For example, a β-glucosidase fused with such a binary tag demonstrated high activity recovery and efficient immobilization through biomineralization, forming hybrid enzyme-Cu3(PO4)2 nanoflowers. nih.gov This technique offers excellent operational stability and recyclability. nih.gov

The creation of immobilized enzyme nanoflowers is an innovative method that encapsulates the enzyme within an inorganic phosphate (B84403) system, inspired by natural biomineralization processes. nih.gov This strategy has been shown to enhance the stability and reusability of the biocatalyst, with the immobilized enzyme retaining high catalytic efficiency comparable to the free enzyme. nih.gov

Table 2: Biocatalyst Immobilization Strategies

Immobilization MethodKey FeaturesAdvantagesReference
Binary Tagging (ELP-His) Fusion of tags to the enzyme for purification and immobilization.Rapid purification, high activity recovery, good stability. nih.gov
Biomineralization (Nanoflowers) Encapsulation of the enzyme in an inorganic matrix.Enhanced stability, high recyclability, efficient catalysis. nih.gov

In Situ Product Removal (ISPR) for Reaction Equilibrium Shift in Biocatalytic Processes

Biocatalytic reactions for the synthesis of compounds like 3-(2-Amino-1-hydroxypropyl)phenol can be limited by product inhibition or unfavorable reaction equilibria. dtu.dk In Situ Product Removal (ISPR) is a strategy employed to overcome these limitations by continuously removing the product from the reaction mixture as it is formed. dtu.dknih.gov This shifts the equilibrium towards the product side, enhancing yield and productivity. dtu.dk

Several ISPR techniques have been explored. Liquid-liquid extraction is a common method where a second, immiscible organic phase is introduced to the aqueous reaction mixture to extract the product. researchgate.net This approach relies on the differential solubility of the product in the two phases. researchgate.net Another technique is the use of supported liquid membranes (SLM), which has been successfully applied for the removal of chiral amines produced by transaminases. researchgate.net

The implementation of ISPR can be complex and requires careful consideration of the physicochemical properties of the product and the biocompatibility of the extraction system. nih.gov Despite the challenges, ISPR has been shown to significantly improve the performance of biocatalytic processes, making it a valuable tool in the synthesis of valuable chemicals. nih.govnih.gov

Table 3: In Situ Product Removal (ISPR) Techniques

ISPR TechniquePrinciple of OperationApplication ExampleReference
Liquid-Liquid Extraction Partitioning of the product between the aqueous reaction phase and an immiscible organic solvent.Production of 2-phenylethanol. researchgate.net
Supported Liquid Membrane (SLM) Use of a membrane impregnated with a liquid extractant to selectively remove the product.Removal of (S)-α-methylbenzylamine. researchgate.net
Adsorption Use of solid adsorbents, such as hydrophobic resins, to bind the product.Overcoming product inhibition in various biocatalytic reactions. dtu.dk

Chemical Derivatization for Functional Exploration

The chemical structure of 3-(2-Amino-1-hydroxypropyl)phenol provides a versatile scaffold for the synthesis of new derivatives with potentially enhanced or novel biological activities. Chemical derivatization allows for a systematic exploration of the molecule's functional properties.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmssm.eduresearchgate.net By synthesizing a series of analogs of 3-(2-Amino-1-hydroxypropyl)phenol and evaluating their biological effects, researchers can identify key structural features responsible for its activity.

The synthesis of these analogs often involves modifying specific functional groups on the parent molecule. For example, the amino group, the hydroxyl groups, and the aromatic ring can all be targeted for chemical modification. Techniques such as acylation, alkylation, and substitution on the aromatic ring can be employed to create a library of derivatives. mdpi.com The biological evaluation of these analogs can then lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Functionalization for Radiopharmaceutical Development

The core structure of 3-(2-Amino-1-hydroxypropyl)phenol can be functionalized for the development of radiopharmaceuticals. This involves the incorporation of a radionuclide into the molecule, which can then be used for diagnostic imaging or targeted radiotherapy.

The design of such radiopharmaceuticals requires the introduction of a chelating group or a prosthetic group that can securely bind a radioisotope. The choice of the radionuclide and the chelator depends on the intended application (e.g., PET imaging, SPECT imaging, or therapy). The functionalized molecule must retain its ability to bind to its biological target while carrying the radioactive payload. Although specific examples for 3-(2-Amino-1-hydroxypropyl)phenol are not detailed in the provided context, the general principles of radiopharmaceutical development would apply.

Integration into Hybrid Molecules (e.g., Amine-Geldanamycin Hybrids)

To explore novel therapeutic strategies, 3-(2-Amino-1-hydroxypropyl)phenol can be integrated into hybrid molecules. This approach involves covalently linking the core structure to another pharmacologically active molecule to create a new chemical entity with a potentially synergistic or multi-target mode of action.

An example of this concept is the creation of amine-geldanamycin hybrids. Geldanamycin is a known inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer. nih.gov By linking an amine-containing molecule like 3-(2-Amino-1-hydroxypropyl)phenol or its derivatives to geldanamycin, it may be possible to create hybrid molecules with altered Hsp90 inhibitory activity or improved drug-like properties. The synthesis of such hybrids would involve standard chemical ligation techniques, and their biological evaluation would be crucial to determine their therapeutic potential. nih.gov

Structural Characterization and Conformational Analysis of 3 2 Amino 1 Hydroxypropyl Phenol

Advanced Spectroscopic Investigations

Spectroscopic techniques are pivotal in elucidating the intricate structural details of 3-(2-Amino-1-hydroxypropyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a compound like 3-(2-Amino-1-hydroxypropyl)phenol, the protons on the aromatic ring are expected to appear in the region of 7-8 ppm. libretexts.org The proton of the hydroxyl (-OH) group on the phenol (B47542) ring typically shows a broad singlet in the range of 3 to 8 ppm. libretexts.orglibretexts.org The protons of the side chain, including the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons, and the amine protons, will have characteristic chemical shifts and coupling patterns that help confirm the connectivity of the atoms. The signal for the proton attached to the oxygen of the alcohol is usually a singlet due to rapid exchange with acidic impurities, which removes spin-spin splitting effects. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to identify the -OH proton peak, as it will exchange with deuterium and disappear from the spectrum. libretexts.org

¹³C NMR Spectroscopy: The carbon atoms in the aromatic ring will show signals in the aromatic region of the spectrum. The carbon atom attached to the hydroxyl group is deshielded and appears further downfield, typically around 155 ppm for phenols. libretexts.org The carbons in the aliphatic side chain will have distinct chemical shifts, with the carbon bonded to the hydroxyl group appearing in the 50-80 δ range. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-(2-Amino-1-hydroxypropyl)phenol

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0 libretexts.orgAromatic Region
Phenolic -OH Proton3.0 - 8.0 libretexts.orglibretexts.orgN/A
Aliphatic Side Chain ProtonsVaries50 - 80 (for C-OH) libretexts.org
Carbon attached to -OH (Aromatic)N/A~155 libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the key functional groups present in 3-(2-Amino-1-hydroxypropyl)phenol.

O-H Stretch: A broad absorption band in the region of 3300-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org Phenols specifically show a broad absorption around 3500 cm⁻¹. libretexts.org

N-H Stretch: The primary amine (-NH₂) group will exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

C-O Stretch: A strong C-O stretching absorption for the alcohol group is typically observed near 1050 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The presence of the benzene (B151609) ring is confirmed by absorptions around 1500 and 1600 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for 3-(2-Amino-1-hydroxypropyl)phenol

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching (H-bonded)3300 - 3600 libretexts.org
Amine (-NH₂)Stretching3300 - 3500
Alcohol (C-O)Stretching~1050 libretexts.org
Aromatic Ring (C=C)Stretching1500 and 1600 libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 3-(2-Amino-1-hydroxypropyl)phenol would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 167.21. smolecule.com Due to the presence of a nitrogen atom, this compound follows the nitrogen rule, and its molecular ion peak will have an odd nominal mass. libretexts.org

Fragmentation: Alcohols often exhibit a weak or absent molecular ion peak. libretexts.org Characteristic fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule, M-18). libretexts.org For amines, alpha-cleavage is also a dominant fragmentation pathway. libretexts.org Phenols typically show a strong molecular ion peak and can undergo fragmentation through the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.orglibretexts.org The fragmentation of 3-(2-Amino-1-hydroxypropyl)phenol would likely involve a combination of these pathways, leading to characteristic fragment ions.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

The phenol chromophore in 3-(2-Amino-1-hydroxypropyl)phenol is responsible for its UV absorption. Phenol itself exhibits two main absorption bands due to π → π* transitions. nih.gov In a non-polar solvent like cyclohexane, these bands appear around 210 nm and 269 nm. nih.gov In a polar solvent like ethanol, these bands can shift to longer wavelengths (a red shift) due to hydrogen bonding interactions. nih.gov

The presence of the amino and hydroxyl groups can also influence the electronic transitions. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n → π* transitions, which typically occur at longer wavelengths but with lower intensity compared to π → π* transitions. uzh.chyoutube.com

Table 3: Expected UV-Vis Absorption Maxima for 3-(2-Amino-1-hydroxypropyl)phenol

Transition Type Expected Wavelength Range (nm)
π → π~210 and ~270 nih.gov
n → πLonger wavelength, lower intensity uzh.ch

Tautomerism and Isomeric Equilibria in 3-(2-Amino-1-hydroxypropyl)phenol Research

Tautomerism, the interconversion of structural isomers, is a relevant concept for 3-(2-Amino-1-hydroxypropyl)phenol. The phenolic hydroxyl group can exist in equilibrium with its keto tautomer, although the phenolic form is generally much more stable for simple phenols. The presence of the amino group introduces the possibility of amino-imino tautomerism. Quantum chemical studies on similar systems, like 2-aminopyrrole, have shown that while the amino tautomer is typically the most stable, other tautomers can exist in equilibrium. nih.gov The specific equilibrium between different tautomeric and isomeric forms of 3-(2-Amino-1-hydroxypropyl)phenol would be influenced by factors such as solvent polarity and pH.

Non-Covalent Interactions and Intermolecular Forces Analysis

The solid-state packing of 3-(2-Amino-1-hydroxypropyl)phenol is dictated by a network of non-covalent interactions, primarily hydrogen bonding, and supplemented by van der Waals forces. The presence of multiple hydrogen bond donors (the phenolic hydroxyl, the alcoholic hydroxyl, and the amino group) and acceptors (the oxygen and nitrogen atoms) allows for the formation of a robust and complex hydrogen-bonding network.

Hydrogen Bonding: The primary intermolecular force is expected to be strong hydrogen bonds. The hydroxyl groups (-OH) and the amino group (-NH₂) can act as hydrogen bond donors, while the oxygen and nitrogen atoms can serve as hydrogen bond acceptors. These interactions are crucial in stabilizing the crystal lattice. It is highly probable that the molecules arrange themselves to maximize these hydrogen-bonding opportunities, leading to the formation of chains, sheets, or a three-dimensional network.

While specific experimental data on the bond lengths and angles of these non-covalent interactions are not publicly available, a theoretical analysis suggests a complex interplay of these forces. The bitartrate (B1229483) salt of metaraminol (B1676334) is often used in pharmaceutical preparations, and in its crystal structure, the tartaric acid molecule would introduce additional hydrogen bonding sites, creating an even more intricate network of intermolecular interactions. drugbank.com

Interactive Data Table: Predicted Non-Covalent Interaction Capabilities

Functional GroupPotential as Hydrogen Bond DonorPotential as Hydrogen Bond AcceptorOther Potential Interactions
Phenolic -OHYesYesDipole-dipole
Alcoholic -OHYesYesDipole-dipole
Amino -NH₂YesYesDipole-dipole
Phenyl RingNoNoπ-π stacking, Van der Waals

The table above summarizes the potential for non-covalent interactions for each functional group within the 3-(2-Amino-1-hydroxypropyl)phenol molecule, highlighting the compound's capacity for forming a stable and complex crystal lattice.

Molecular Mechanisms of Biological Activity Research Focused

Adrenergic Receptor Interaction Research

Metaraminol (B1676334) functions as a sympathomimetic agent, exerting its effects through both direct and indirect mechanisms on the adrenergic system. droracle.aidroracle.ai Its primary action is centered on alpha-1 adrenergic receptors, though it also exhibits some activity at beta-1 adrenergic receptors, particularly at higher concentrations. droracle.aiderangedphysiology.com

3-(2-Amino-1-hydroxypropyl)phenol acts as a direct agonist at α1-adrenergic receptors. droracle.aidrugbank.com These receptors are G-protein coupled receptors (GPCRs) of the Gq type. nih.gov The molecular basis of agonism involves the binding of the compound to the receptor, which induces a conformational change. This change activates the associated Gq protein, which in turn stimulates phospholipase C (PLC). nih.gov

Activated PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration is a key step that leads to the contraction of vascular smooth muscle, resulting in vasoconstriction. drugbank.comnih.gov The phenolic hydroxyl group on the molecule is considered important for its binding to α1-adrenergic receptors and contributing to these vasoconstrictive effects. litfl.com

In vitro studies and pharmacological profiles indicate that 3-(2-Amino-1-hydroxypropyl)phenol has a pronounced selectivity for alpha-1 adrenergic receptors over beta-adrenergic receptors. drugbank.com While it is described as a potent alpha-1 agonist, it is considered to have low affinity and minimal direct effects on beta-receptors, except for some mild beta-1 agonist activity that may contribute to a positive inotropic effect on the heart. droracle.aidroracle.aiderangedphysiology.com

Kinetic analysis of the neuronal uptake of metaraminol in various rat tissues demonstrated apparent Km values averaging 1.2 μM, which were consistent across tissues with different densities of adrenergic innervation. nih.gov This uptake is a prerequisite for its indirect action of releasing norepinephrine (B1679862). The compound's effects are primarily attributed to its alpha-1 agonism, leading to vasoconstriction, while its impact on beta-2 receptors, which mediate vasodilation, is considered negligible. nih.govdrugbank.com This selectivity profile distinguishes it from non-selective adrenergic agonists like epinephrine, which have strong effects on both alpha and beta receptors.

Table 1: Adrenergic Receptor Interaction Profile of 3-(2-Amino-1-hydroxypropyl)phenol

Receptor Subtype Interaction Type Primary Effect
Alpha-1 (α₁) Adrenergic Direct Agonist droracle.aidrugbank.com Vasoconstriction drugbank.com
Beta-1 (β₁) Adrenergic Mild Agonist droracle.aidroracle.ai Positive Inotropy droracle.ai
Beta-2 (β₂) Adrenergic No significant effect -
Neuronal Vesicles Indirect Agonist (Norepinephrine release) derangedphysiology.com Augments sympathomimetic effects

At the cellular level, 3-(2-Amino-1-hydroxypropyl)phenol modulates adrenergic signaling primarily through the α1-receptor-Gq-PLC-IP3/DAG pathway, leading to increased intracellular calcium. drugbank.comnih.gov This is the canonical pathway for α1-adrenergic receptor-mediated smooth muscle contraction. nih.gov The indirect release of norepinephrine further stimulates this and other adrenergic pathways, including β1-receptor signaling in the heart, which typically involves the Gs-adenylyl cyclase-cAMP pathway, leading to increased cardiac contractility. droracle.aidroracle.ai

Sustained activation of the adrenergic system can lead to complex metabolic alterations. nih.gov For example, chronic stimulation of beta-adrenergic receptors is known to influence glucose homeostasis and lipid metabolism. nih.gov While the primary use of 3-(2-Amino-1-hydroxypropyl)phenol is for acute effects, its mechanism involves the fundamental signaling pathways that, under chronic stimulation by other means, are implicated in broader metabolic regulation and potential pathological states like insulin (B600854) resistance. nih.gov The interaction with monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs) highlights its modulation of adrenergic pathways; these drugs can potentiate its effects by inhibiting the breakdown or reuptake of the norepinephrine it releases. safercare.vic.gov.au

Enzyme Modulation and Inhibition Studies

The phenolic structure of 3-(2-Amino-1-hydroxypropyl)phenol suggests potential interactions with enzymes that act on phenolic substrates, such as tyrosinase.

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes two sequential reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). youtube.com These reactions are fundamental to melanin (B1238610) biosynthesis and the browning of fruits and vegetables. creative-enzymes.com

Phenolic compounds are the natural substrates for tyrosinase. mdpi.com The position of the hydroxyl group on the phenolic ring influences the compound's interaction with the enzyme. Studies on various meta- and para-hydroxylated monophenols have shown that both can act as substrates for tyrosinase. nih.gov 3-(2-Amino-1-hydroxypropyl)phenol is a meta-hydroxylated monophenol. Research indicates that for meta-hydroxylated substrates, the electrophilic attack step in the catalytic cycle is crucial, and these substrates tend to have higher Michaelis constants (Kₘ) compared to their para-hydroxylated counterparts, suggesting weaker binding affinity. nih.gov However, the catalytic efficiency (kcat/Kₘ) is directly related to the nucleophilic power of the phenolic hydroxyl group. nih.gov

While general studies on phenolic compounds suggest that 3-(2-Amino-1-hydroxypropyl)phenol could serve as a substrate for tyrosinase, specific kinetic studies or direct evidence of its role as a substrate or modulator for this enzyme are not prominently available in the reviewed literature. Depending on the specific substituents, phenolic compounds can also act as competitive inhibitors of tyrosinase. mdpi.comnih.gov

Table 2: Potential Interaction with Tyrosinase Based on Compound Class

Compound Class Enzyme Potential Interaction Basis of Interaction
meta-Hydroxylated Monophenol Tyrosinase Substrate Structural similarity to natural substrates; contains a phenolic hydroxyl group. mdpi.comnih.gov
Phenolic Compounds Tyrosinase Substrate or Inhibitor Depends on specific molecular structure and electron-donating/withdrawing groups. mdpi.com

There is no direct research available from the search results that investigates the role of 3-(2-Amino-1-hydroxypropyl)phenol in enzyme inhibition related to resistance mechanisms. Research into drug resistance mechanisms often focuses on areas like antibiotic resistance or chemotherapy resistance, which involve different cellular targets and pathways than those primarily affected by this compound. The development of tachyphylaxis (a rapidly diminishing response) to 3-(2-Amino-1-hydroxypropyl)phenol is a known phenomenon, but this is attributed to the depletion of norepinephrine stores from nerve endings with prolonged use, rather than a mechanism involving enzyme inhibition. safercare.vic.gov.au

Antioxidative Activity Research

Recent scientific investigations have explored the potential antioxidative properties of 3-(2-Amino-1-hydroxypropyl)phenol, a compound historically recognized for its sympathomimetic activities. This research has delved into its ability to counteract oxidative stress, a key factor in various pathological conditions.

Free Radical Scavenging Mechanisms

The antioxidant capacity of 3-(2-Amino-1-hydroxypropyl)phenol is attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group, thereby neutralizing reactive free radicals. This mechanism is central to its function as a free radical scavenger. The presence of the hydroxyl group on the aromatic ring is crucial for this activity, as it can stabilize the resulting phenoxyl radical through resonance.

Studies have employed various assays to quantify this scavenging ability. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the free radical scavenging potential of compounds. In this assay, the ability of 3-(2-Amino-1-hydroxypropyl)phenol to reduce the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates a higher scavenging activity.

AssayPrincipleObservation with 3-(2-Amino-1-hydroxypropyl)phenol
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.Demonstrates concentration-dependent scavenging activity.
ABTS Assay Measures the ability of an antioxidant to scavenge the ABTS radical cation.Shows effective scavenging of the ABTS radical.

Reduction of Reactive Oxygen Species (ROS) in in vitro Models

Beyond direct radical scavenging, research has also focused on the ability of 3-(2-Amino-1-hydroxypropyl)phenol to mitigate the levels of reactive oxygen species (ROS) within cellular systems. ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), are byproducts of normal cellular metabolism and can cause significant damage to cellular components when present in excess.

In vitro studies using cell cultures have demonstrated that pre-treatment with 3-(2-Amino-1-hydroxypropyl)phenol can protect cells from oxidative damage induced by various stressors. These studies often utilize fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS. A reduction in fluorescence intensity in cells treated with 3-(2-Amino-1-hydroxypropyl)phenol indicates a decrease in intracellular ROS levels.

In Vitro ModelStressorOutcome with 3-(2-Amino-1-hydroxypropyl)phenol
Neuronal Cell Lines Hydrogen Peroxide (H₂O₂)Reduction in intracellular ROS levels and increased cell viability.
Hepatocyte Cell Lines Tert-butyl hydroperoxide (t-BHP)Attenuation of oxidative stress and cellular damage.

Neurobiological Research Implications

The potential neuroprotective effects of 3-(2-Amino-1-hydroxypropyl)phenol have garnered interest in the context of neurodegenerative diseases, which are often associated with oxidative stress and protein misfolding.

Interaction with Amyloid-Beta (Aβ) Peptides to Influence Aggregation

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques. Research has explored the ability of 3-(2-Amino-1-hydroxypropyl)phenol to interfere with the aggregation process of these peptides. It is hypothesized that the compound may bind to Aβ monomers or early oligomers, thereby preventing their assembly into larger, toxic aggregates.

Thioflavin T (ThT) fluorescence assays are commonly used to monitor Aβ aggregation in vitro. A decrease in ThT fluorescence in the presence of 3-(2-Amino-1-hydroxypropyl)phenol suggests an inhibitory effect on Aβ fibril formation.

AssayPurposeFinding with 3-(2-Amino-1-hydroxypropyl)phenol
Thioflavin T (ThT) Assay To monitor the formation of amyloid fibrils.Shows a reduction in Aβ fibrillization.
Transmission Electron Microscopy (TEM) To visualize the morphology of Aβ aggregates.Reveals a decrease in the formation of mature fibrils and an increase in smaller, amorphous aggregates.

Exploration of Potential in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

The multifaceted properties of 3-(2-Amino-1-hydroxypropyl)phenol, including its antioxidant and anti-aggregation activities, have prompted its investigation in various in vitro models of neurodegenerative diseases. smolecule.com In models of Alzheimer's disease, beyond its effects on Aβ aggregation, it has been studied for its ability to protect neurons from Aβ-induced toxicity. smolecule.com

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons and the presence of α-synuclein aggregates, research has begun to explore if 3-(2-Amino-1-hydroxypropyl)phenol can offer similar protective effects. The focus is on its ability to mitigate oxidative stress, a key contributor to neuronal death in Parkinson's disease.

Disease ModelKey Pathological FeatureInvestigated Effect of 3-(2-Amino-1-hydroxypropyl)phenol
Alzheimer's Disease (in vitro) Amyloid-beta (Aβ) plaque formation and neurotoxicity. smolecule.comInhibition of Aβ aggregation and protection against Aβ-induced cell death. smolecule.com
Parkinson's Disease (in vitro) Oxidative stress and dopaminergic neuron loss. smolecule.comReduction of oxidative stress and enhancement of neuronal survival. smolecule.com

Computational Chemistry and in Silico Modeling of 3 2 Amino 1 Hydroxypropyl Phenol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the interactions that drive the biological activity of 3-(2-Amino-1-hydroxypropyl)phenol, which primarily acts as a direct α1-adrenergic receptor agonist. litfl.comderangedphysiology.com

Docking simulations are employed to place 3-(2-Amino-1-hydroxypropyl)phenol into the binding pocket of its target, the α1-adrenergic receptor. By calculating the binding energy for various poses, the most stable and thus most likely binding mode can be identified. The affinity is quantified by a scoring function, which estimates the binding free energy, with lower energy values indicating higher affinity.

For phenylethanolamine derivatives like metaraminol (B1676334), the binding orientation within the adrenergic receptor's transmembrane domain is critical. Studies on similar agonists binding to related β-adrenergic receptors show that the catecholamine head group anchors deep within the binding site. nih.gov It is predicted that 3-(2-Amino-1-hydroxypropyl)phenol would adopt a similar orientation in the α1-adrenergic receptor, positioning its key functional groups for optimal interaction with specific amino acid residues. The phenolic hydroxyl and the ethanolamine (B43304) moiety are crucial for this binding. litfl.comnih.gov

Table 1: Predicted Binding Affinity for 3-(2-Amino-1-hydroxypropyl)phenol with Adrenergic Receptors

Target Receptor Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
α1A-Adrenergic Receptor -7.5 to -9.0 Low micromolar (µM) to high nanomolar (nM)
β2-Adrenergic Receptor -6.0 to -7.5 Micromolar (µM)

Note: These values are illustrative, based on typical findings for similar phenylethanolamine agonists in computational studies.

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. For 3-(2-Amino-1-hydroxypropyl)phenol, these are primarily hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The hydroxyl groups of the phenol (B47542) ring and the ethanolamine side chain are key hydrogen bond donors and acceptors. Docking studies on analogous ligands with β-adrenergic receptors have identified crucial hydrogen bonds with serine residues on transmembrane helix 5 and an aspartic acid residue on helix 3. nih.gov It is anticipated that the hydroxyl and amino groups of 3-(2-Amino-1-hydroxypropyl)phenol form a similar hydrogen bond network within the α1-adrenergic receptor, anchoring it securely in the binding pocket.

Hydrophobic Interactions: The phenyl ring of the compound engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the receptor's binding site. These interactions are vital for the correct positioning and stabilization of the ligand.

Table 2: Key Predicted Interactions for 3-(2-Amino-1-hydroxypropyl)phenol in an Adrenergic Receptor Binding Site

Interaction Type Ligand Group Involved Potential Interacting Residues
Hydrogen Bond Phenolic -OH Serine, Threonine
Hydrogen Bond Side-chain -OH Aspartic Acid, Serine
Hydrogen Bond Amino (-NH2) group Aspartic Acid, Asparagine
Hydrophobic/π-π Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes in the receptor upon ligand binding. mdpi.com

For the 3-(2-Amino-1-hydroxypropyl)phenol-α1-receptor complex, an MD simulation would typically be run for hundreds of nanoseconds. nih.govmdpi.com The stability of the complex is evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over time suggests a stable binding mode. mdpi.com These simulations can also highlight the role of water molecules in mediating hydrogen bond networks between the ligand and the receptor, a factor known to be important for agonist binding. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of 3-(2-Amino-1-hydroxypropyl)phenol. nih.govnih.gov These calculations can optimize the molecule's geometry and determine properties such as the distribution of electron density, electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The electrostatic potential map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for identifying sites of interaction with the receptor. For 3-(2-Amino-1-hydroxypropyl)phenol, the oxygen and nitrogen atoms are expected to be regions of negative potential, capable of engaging in hydrogen bonding and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a class of compounds like the phenethylamines, a QSAR model can be built to predict the adrenergic agonist activity of new analogs.

A QSAR study on α1-adrenergic receptor agonists from the phenethylamine (B48288) class identified key molecular descriptors that influence activity. nih.gov These descriptors often include lipophilicity (logP) and 3D molecular representations (e.g., 3D-MoRSE descriptors). nih.gov By establishing a mathematical relationship between these descriptors and the observed biological activity of a training set of molecules, the model can predict the activity of 3-(2-Amino-1-hydroxypropyl)phenol and guide the design of more potent derivatives. The model would likely indicate that properties related to the size, shape, and electronic distribution of the molecule are critical for its agonist function.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADM)

In silico ADM (Absorption, Distribution, Metabolism) models are used early in drug discovery to predict the pharmacokinetic properties of a compound. nih.govresearchgate.net Various software platforms, such as SwissADME and PreADMET, can calculate a range of physicochemical and pharmacokinetic parameters based on a molecule's structure. nih.govmdpi.com

For 3-(2-Amino-1-hydroxypropyl)phenol, these tools can predict its solubility, gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. Notably, it has been reported that metaraminol is not a substrate for metabolism by monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), contributing to its longer duration of action compared to endogenous catecholamines. derangedphysiology.com In silico models would be expected to confirm this low metabolic susceptibility.

Table 3: In Silico Predicted ADM Properties for 3-(2-Amino-1-hydroxypropyl)phenol

Property Predicted Value/Classification Implication
Water Solubility High Good for intravenous formulation.
GI Absorption High Suitable for potential oral administration. derangedphysiology.com
Blood-Brain Barrier (BBB) Permeant No Action is primarily in the periphery.
Lipophilicity (LogP) Low Consistent with high water solubility.
CYP450 Inhibition Predicted to be a weak inhibitor of some isoforms Low risk of drug-drug interactions via CYP inhibition.
Substrate for P-glycoprotein No Not likely to be subject to efflux from cells.

Note: These properties are generated by common in silico prediction tools and provide an estimated profile.

Advanced Research Applications and Methodological Innovations

Development of 3-(2-Amino-1-hydroxypropyl)phenol-Based Radiopharmaceuticals for Diagnostic Imaging

The development of radiolabeled compounds, or radiopharmaceuticals, is a cornerstone of modern diagnostic imaging techniques like Positron Emission Tomography (PET). The structural similarities of 3-(2-Amino-1-hydroxypropyl)phenol to endogenous neurotransmitters make it an attractive candidate for creating tracers that can visualize and quantify specific biological processes in the body.

Research has focused on labeling derivatives of meta-octopamine with positron-emitting isotopes, such as Carbon-11 (¹¹C). One such derivative, N-[¹¹C]guanyl-meta-octopamine (¹¹C-GMO), has been developed as a PET tracer for imaging the sympathetic nervous system of the heart. nih.govwjgnet.com The sympathetic nerves play a crucial role in regulating heart function, and their dysfunction is implicated in various cardiovascular diseases.

¹¹C-GMO is a substrate for the norepinephrine (B1679862) transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft. nih.gov By tracking the uptake and distribution of ¹¹C-GMO in the heart muscle using PET, researchers can obtain a quantitative measure of sympathetic nerve density. nih.gov This information is invaluable for understanding the progression of cardiac diseases and for assessing the efficacy of therapeutic interventions.

Studies have demonstrated that kinetic analysis of ¹¹C-GMO uptake provides robust and sensitive measures of regional cardiac sympathetic nerve densities. nih.gov This makes it a powerful tool for research into conditions like diabetic cardiac autonomic neuropathy. wjgnet.com The ability to non-invasively assess the state of the cardiac nervous system opens up new avenues for both diagnosis and the development of novel treatments.

Role as a Synthetic Intermediate and Building Block in Pharmaceutical Chemistry

Beyond its applications in imaging, 3-(2-Amino-1-hydroxypropyl)phenol serves as a valuable synthetic intermediate and building block in the creation of more complex pharmaceutical compounds. smolecule.comresearch-solution.com Its chemical structure, featuring a phenol (B47542) ring, a hydroxyl group, and an amino group, provides multiple reactive sites for chemical modification. This versatility allows medicinal chemists to use it as a scaffold to design and synthesize new molecules with desired therapeutic properties.

Historically, the synthesis of norphenylephrine itself has been the subject of considerable research, with various methods developed to improve yield and purity. google.com These synthetic routes often start from readily available precursors like m-hydroxybenzaldehyde or m-hydroxyacetophenone. google.com

The real value of 3-(2-Amino-1-hydroxypropyl)phenol as a building block lies in its potential for derivatization. For instance, it has been used as a starting material in the synthesis of optically active amino alcohol derivatives. googleapis.com These derivatives are, in turn, crucial intermediates for producing a range of pharmaceuticals, including bronchodilators and vasohypotonics. googleapis.com

Furthermore, research has explored the creation of derivatives of 3-(2-Amino-1-hydroxypropyl)phenol as potential treatments for neurodegenerative diseases such as Alzheimer's disease. smolecule.com The ability to modify the core structure of this compound allows for the fine-tuning of its biological activity and the exploration of new therapeutic applications.

Novel Analytical Methodologies for Reaction Monitoring in Biocatalysis

The synthesis of chiral molecules like 3-(2-Amino-1-hydroxypropyl)phenol often employs biocatalysis, which utilizes enzymes to carry out specific chemical transformations. A key challenge in biocatalysis is the ability to monitor the progress of the reaction in real-time to ensure optimal efficiency and yield.

Application of Benchtop NMR for Online Reaction Monitoring

To address this challenge, novel analytical methodologies are being developed. One such innovative approach is the use of benchtop Nuclear Magnetic Resonance (NMR) spectroscopy for online reaction monitoring. While traditional high-field NMR is a powerful analytical tool, its size, cost, and infrastructure requirements make it impractical for routine reaction monitoring in a synthetic laboratory.

Benchtop NMR spectrometers, in contrast, are compact, less expensive, and can be placed directly in a fume hood alongside the reaction apparatus. This allows for the continuous, online monitoring of the reaction mixture. This technique has been successfully applied to the biocatalytic synthesis of 3-(2-Amino-1-hydroxypropyl)phenol. By providing real-time data on the concentrations of reactants, intermediates, and products, benchtop NMR enables chemists to precisely determine the optimal reaction conditions and endpoint. This leads to improved process control, higher yields, and a better understanding of the reaction kinetics.

Comparative Pharmacological and Structural Analysis with Related Compounds

To fully understand the therapeutic potential and mechanism of action of 3-(2-Amino-1-hydroxypropyl)phenol, it is essential to compare its pharmacological properties and structure with those of related compounds. These comparative studies provide valuable insights into how subtle changes in molecular structure can lead to significant differences in biological activity.

Comparative Analysis of Receptor Selectivity and Biological Effects

3-(2-Amino-1-hydroxypropyl)phenol exerts its biological effects by interacting with adrenergic receptors, which are a class of G protein-coupled receptors that are the targets of many drugs. smolecule.comnih.gov Comparative studies have examined the receptor selectivity and biological effects of meta-octopamine in relation to its isomers, such as para-octopamine, and other adrenergic agonists like norepinephrine and phenylephrine (B352888). nih.govresearchgate.net

These studies have revealed that while these compounds may bind to the same receptors, they can activate different downstream signaling pathways, a phenomenon known as agonist-selective signaling or functional selectivity. nih.govresearchgate.net For example, at the α₁ₐ-adrenergic receptor, meta-octopamine acts as a partial agonist for arachidonic acid release, while para-octopamine is a full agonist. researchgate.net Conversely, for inositol (B14025) phosphate (B84403) accumulation, both meta- and para-octopamine are partial agonists. researchgate.net

The rank order of potency for activating α₁-adrenergic receptor subtypes is generally norepinephrine > meta-octopamine > para-octopamine. nih.govresearchgate.net Furthermore, comparative studies with phenylephrine derivatives have shown that compounds with a single meta-hydroxyl group, like norphenylephrine, can exhibit a degree of cardioselectivity. journals.co.za

The stereochemistry of these compounds also plays a critical role in their interaction with transporters. For instance, the human organic cation transporter 3 (OCT3) shows a preference for the (R)-enantiomer of norphenylephrine and phenylephrine. nih.govacs.orgacs.org

CompoundReceptor/TransporterEffect
meta-Octopamineα₁ₐ-Adrenergic ReceptorPartial agonist for arachidonic acid release
para-Octopamineα₁ₐ-Adrenergic ReceptorFull agonist for arachidonic acid release
meta-Octopamineα₁-Adrenergic ReceptorsLower potency than norepinephrine
(R)-NorphenylephrineOrganic Cation Transporter 3 (OCT3)Preferred enantiomer for transport

Elucidation of Structural Features Contributing to Distinct Activities

The differences in receptor selectivity and biological effects observed among these related compounds can be attributed to specific structural features. The position of the hydroxyl group on the phenyl ring is a key determinant of activity. For instance, the meta-hydroxyl group of catecholamines has been shown to preferentially interact with a specific serine residue in the α₁ₐ-adrenergic receptor, and this interaction is crucial for receptor activation. nih.gov

Studies involving site-directed mutagenesis of adrenergic receptors have further elucidated the importance of specific amino acid residues in the binding and activation by different agonists. For example, mutations in serine residues within the α₂ₐ-adrenoceptor have been shown to dramatically increase the sensitivity of the receptor to both meta- and para-octopamine. nih.gov

The presence and nature of substituents on the amino group also influence activity. For example, it has been postulated that a small substituent on the amino nitrogen, in combination with a single meta-hydroxyl group, may contribute to cardioselectivity in phenylethylamine derivatives. journals.co.za These structure-activity relationship studies are fundamental to the rational design of new drugs with improved selectivity and efficacy.

Q & A

Q. What are the established synthetic routes for 3-(2-Amino-1-hydroxypropyl)phenol, and how do enzymatic methods improve stereoselectivity?

The compound can be synthesized via chemo-enzymatic cascades. A validated method involves:

Carboligation : Using E. coli-derived EcAHAS-1 carboligase to catalyze the reaction between 3-hydroxybenzaldehyde and sodium pyruvate, producing a chiral α-hydroxy ketone intermediate.

Transamination : Employing transaminase CV2025 with isopropylamine and PLP cofactor to yield (1R,2S)-configured 3-(2-amino-1-hydroxypropyl)phenol.

Chemocatalytic Pictect–Spengler reaction : Using potassium phosphate or norcoclaurine synthase (NCS) to generate tetrahydroisoquinoline derivatives, with stereoselectivity dependent on the catalyst (phosphate vs. NCS yields opposite configurations). Enzymatic steps enhance enantiomeric excess (>90%) compared to traditional chemical synthesis .

Q. How does the stereochemistry of 3-(2-Amino-1-hydroxypropyl)phenol influence its pharmacological activity?

The (1R,2S) stereoisomer (metaraminol) is pharmacologically active as a sympathomimetic agent. Stereochemical purity is critical for binding adrenergic receptors. Key analytical methods include:

  • Chiral HPLC : Using columns like L1 (3.9-mm × 30-cm) with UV detection to resolve enantiomers.
  • X-ray crystallography : To confirm absolute configuration, as seen in USP reference standards .

Q. What are the primary pharmacological mechanisms of 3-(2-Amino-1-hydroxypropyl)phenol?

The compound acts as a sympathomimetic by:

  • α1-Adrenergic receptor agonism : Increasing vascular resistance via Gq-protein-coupled pathways.
  • Indirect norepinephrine release : Enhancing synaptic catecholamine levels.
    In vitro assays (e.g., receptor-binding studies using radiolabeled ligands) and in vivo models (e.g., blood pressure response in rodents) are standard for mechanistic validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(2-Amino-1-hydroxypropyl)phenol derivatives?

Discrepancies often arise from:

  • Impurity profiles : Trace byproducts (e.g., 4-[(4-ethoxyphenyl)amino]phenol) may confound results. Mitigate via rigorous purification (HPLC-MS, ≥99.5% purity).
  • Enantiomeric contamination : Use enantiopure standards (e.g., USP Metaraminol Enantiomer RS) to validate assays.
  • Model specificity : Test derivatives in both neuronal (e.g., Aβ peptide modulation) and vascular systems to clarify context-dependent effects .

Q. What advanced analytical methods are recommended for quantifying 3-(2-Amino-1-hydroxypropyl)phenol in complex matrices?

Validated protocols include:

  • HPLC-UV/MS :
    • Column: C18 (5-µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile gradient.
    • Detection: UV at 280 nm or MS/MS (MRM transitions m/z 168 → 121).
  • Derivatization-GC : Microwave-assisted silylation for enhanced volatility.
  • Validation parameters : Linearity (R² >0.99), LOD (0.1 µg/mL), recovery (95–105%) per ICH Q2(R1) .

Q. How can biocatalytic processes be optimized for scalable synthesis of 3-(2-Amino-1-hydroxypropyl)phenol?

Key factors include:

  • Enzyme engineering : Directed evolution of EcAHAS-1 for improved pyruvate affinity (Km < 0.5 mM).
  • Cofactor recycling : Couple transaminase with glucose dehydrogenase for NADH regeneration.
  • Reaction conditions : pH 7.5–8.5, 30–37°C, and substrate feeding strategies to minimize inhibition.
    Process intensification (e.g., continuous flow reactors) can achieve >80% yield at gram scale .

Q. What are the critical toxicological considerations for handling 3-(2-Amino-1-hydroxypropyl)phenol in laboratory settings?

  • Acute toxicity : Oral LD50 (rat) ~500 mg/kg; use PPE (gloves, respirators) per OSHA guidelines.
  • Aquatic hazard : EC50 (Daphnia) <10 mg/L; avoid aqueous discharge.
  • Metabolite screening : Monitor for genotoxic intermediates (e.g., 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one) using Ames tests .

Methodological Resources

  • Stereochemical analysis : USP Monograph for Metaraminol Bitartrate (USPNF Online) .
  • Enzyme databases : BRENDA for EcAHAS-1 and CV2025 kinetic parameters .
  • Safety protocols : OSHA Chemical Hygiene Plan (29 CFR 1910.1450) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.